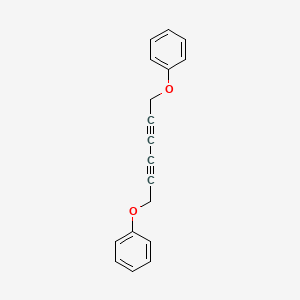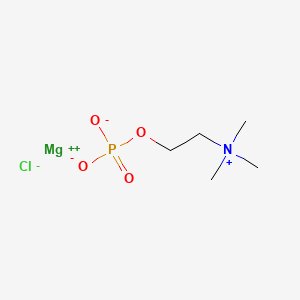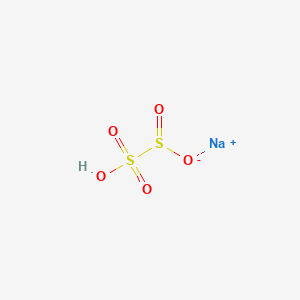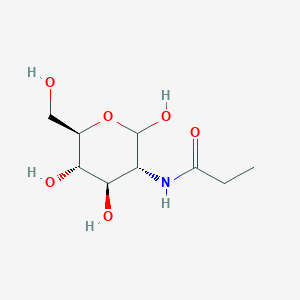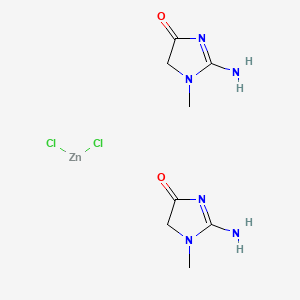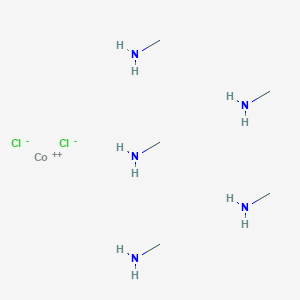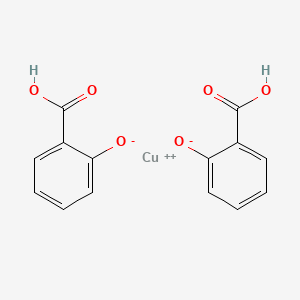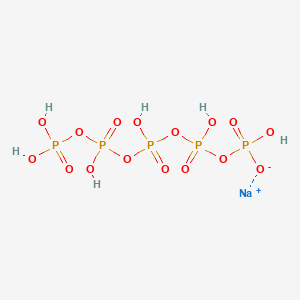
POTASSIUM HEXAFLUORONICKELATE(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium Hexafluoronickelate(IV) is an inorganic compound with the chemical formula K2NiF6 . It can be produced through the reaction of potassium fluoride, nickel dichloride, and fluorine . It reacts violently with water, releasing oxygen . It dissolves in anhydrous hydrogen fluoride to produce a light-red solution .
Synthesis Analysis
Potassium Hexafluoronickelate(IV) can be synthesized through the reaction of potassium fluoride, nickel dichloride, and fluorine . It decomposes at 350 °C, forming potassium hexafluoronickelate(III), nickel(II) fluoride, and fluorine .Molecular Structure Analysis
The molecular structure of Potassium Hexafluoronickelate(IV) is determined by X-ray crystallography . It adopts the structure seen for K2PtCl6 and Mg2FeH6 .Chemical Reactions Analysis
Potassium Hexafluoronickelate(IV) is a strong oxidant . It can turn chlorine pentafluoride and bromine pentafluoride into ClF+6 and BrF+6, respectively . It decomposes at high temperatures to release fluorine gas .Physical And Chemical Properties Analysis
Potassium Hexafluoronickelate(IV) has a molar mass of 250.880 . It decomposes at 350 °C . It reacts violently with water, releasing oxygen . It dissolves in anhydrous hydrogen fluoride to produce a light-red solution .Aplicaciones Científicas De Investigación
, is used in the synthesis of various fluorine-containing compounds. . and , in the presence of anhydrous hydrogen fluoride at low temperatures.
Study of High Oxidation States
Potassium Hexafluoronickelate(IV): is an example of a nickel compound in a high oxidation state. It is used in research to understand the properties and behavior of nickel in the +4 oxidation state .
Catalyst in Organic Reactions
Due to its oxidative properties, Potassium Hexafluoronickelate(IV) can be used as a catalyst in certain organic reactions that require an oxidizing environment .
and . It is studied using X-ray crystallography to understand the arrangement of atoms and the geometry of similar compounds.Safety and Hazards
Potassium Hexafluoronickelate(IV) is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and may cause cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Potassium Hexafluoronickelate(IV) is an inorganic compound with the chemical formula
K2NiF6K_2NiF_6K2NiF6
. The primary targets of this compound are not well-documented in the literature, likely due to its inorganic nature and the complexity of its interactions with biological systems.Mode of Action
It is known to be a strong oxidant . It can turn chlorine pentafluoride and bromine pentafluoride into hexafluorochlorine cation (
ClF6+ClF_6^+ClF6+
) and hexafluorobromine cation (BrF6+BrF_6^+BrF6+
), respectively . This suggests that it may interact with its targets primarily through oxidation reactions.Result of Action
Potassium Hexafluoronickelate(IV) decomposes at high temperatures to release fluorine gas . Like terbium(IV) fluoride, the emitted fluorine is primarily monatomic rather than the typical diatomic . This suggests that its action could result in the production of reactive fluorine species, which could have various molecular and cellular effects.
Action Environment
The action of Potassium Hexafluoronickelate(IV) is influenced by environmental factors. For instance, it reacts violently with water, releasing oxygen . It also decomposes at high temperatures, releasing fluorine gas . Therefore, its action, efficacy, and stability could be significantly affected by the presence of water and the temperature of its environment.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of potassium hexafluoronickelate(IV) can be achieved through a precipitation reaction between a nickel(II) salt and potassium hexafluoride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product.", "Starting Materials": [ "Nickel(II) salt (e.g. nickel(II) chloride hexahydrate)", "Potassium hexafluoride", "Water" ], "Reaction": [ "Dissolve the nickel(II) salt in water to form a clear solution", "Add potassium hexafluoride to the solution while stirring", "Observe the formation of a yellow precipitate", "Filter the precipitate and wash with water to remove impurities", "Dry the product under vacuum to obtain potassium hexafluoronickelate(IV)" ] } | |
Número CAS |
17218-47-2 |
Nombre del producto |
POTASSIUM HEXAFLUORONICKELATE(IV) |
Fórmula molecular |
F6K2Ni+ |
Peso molecular |
250.88 |
Origen del producto |
United States |
Q & A
Q1: What makes Potassium Hexafluoronickelate(IV) a potentially valuable fluorine source?
A1: Potassium Hexafluoronickelate(IV) (K2NiF6) stands out as a promising fluorine source due to its ability to release high-purity fluorine gas upon thermal decomposition. Research demonstrates that at temperatures above 250°C, K2NiF6 decomposes, generating fluorine gas with purity exceeding 99%. [] This decomposition process even reaches a pressure of 620 kPa at 350°C, highlighting its potential for controlled fluorine gas generation. []
Q2: How is Potassium Hexafluoronickelate(IV) synthesized?
A2: Potassium Hexafluoronickelate(IV) is synthesized through a high-temperature, high-pressure reaction. A mixture of potassium fluoride (KF) and nickel fluoride (NiF2) effectively absorbs fluorine gas (F2) at temperatures exceeding 225°C and pressures around 2.0 MPa. [] This reaction leads to the formation of K2NiF6, confirmed through techniques like FT-IR and Raman spectroscopy. []
Q3: Has Potassium Hexafluoronickelate(IV) been explored for catalytic applications?
A3: Yes, Potassium Hexafluoronickelate(IV) has shown promise as a fluorinating agent in organic synthesis. Studies have explored its ability to fluorinate benzene, demonstrating its potential for facilitating halogenation reactions. [] Further research into its catalytic activity and reaction mechanisms could unveil a broader range of applications in organic synthesis.
Q4: What spectroscopic techniques provide insights into the structure of Potassium Hexafluoronickelate(IV)?
A4: Researchers have employed both infrared (IR) and Raman spectroscopy to characterize the structure of Potassium Hexafluoronickelate(IV). [, ] These techniques provide valuable information about the vibrational modes within the molecule, which helps in understanding its structure and bonding characteristics. Additionally, studies have investigated its electronic absorption spectrum to elucidate the electronic structure and transitions within the compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



